2-(4-Chlorophenyl)-2-oxoacetaldehyde
Overview
Description
2-(4-Chlorophenyl)-2-oxoacetaldehyde (2-CPA) is a compound of the aldehyde family that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, making it a valuable tool for researchers. In
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including compounds structurally related to 2-(4-Chlorophenyl)-2-oxoacetaldehyde, exhibit moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, with low persistence in the presence of adapted microflora capable of biodegrading these compounds. However, this persistence may increase under certain environmental conditions, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).
The environmental fate of chlorinated ethenes, chemicals within the same family, highlights the significance of biogeochemical processes in hyporheic zones, which may act as natural bioreactors to reduce contaminant fluxes to surface water bodies. This suggests the potential for natural attenuation processes in mitigating the environmental impact of such compounds (Weatherill et al., 2018).
Toxicological Effects and Mechanisms
- Chlorophenols can cause oxidative stress, immune system alterations, endocrine disruptions, apoptosis, and at lower concentrations, may promote cell proliferation, indicating a complex array of toxicological mechanisms that could also be relevant for compounds like 2-(4-Chlorophenyl)-2-oxoacetaldehyde. Such effects are induced either directly by chlorophenols or indirectly by their metabolic products, providing insight into potential health risks associated with exposure (Ge et al., 2017).
Biodegradation and Environmental Remediation
- Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting avenues for the remediation of environments contaminated by similar compounds. The removal mechanisms include dechlorination, sorption, and co-precipitation, highlighting the role of iron oxides in facilitating these processes (Gunawardana et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGBFGMWMOBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964479 | |
Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoacetaldehyde | |
CAS RN |
4998-15-6, 4996-21-8 | |
Record name | 4998-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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